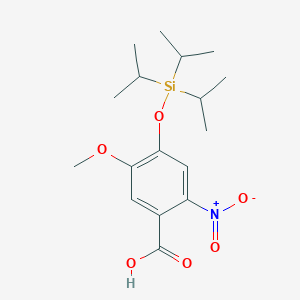

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H27NO6Si |

|---|---|

分子量 |

369.5 g/mol |

IUPAC 名称 |

5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoic acid |

InChI |

InChI=1S/C17H27NO6Si/c1-10(2)25(11(3)4,12(5)6)24-16-9-14(18(21)22)13(17(19)20)8-15(16)23-7/h8-12H,1-7H3,(H,19,20) |

InChI 键 |

ZREAUMPQOSIHOV-UHFFFAOYSA-N |

规范 SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring a nitro group for further functionalization, a methoxy group, and a sterically hindered triisopropylsilyl (TIPS) protected phenol, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodology is designed to be robust and scalable, offering insights grounded in established chemical literature.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the readily available and renewable resource, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The overall strategy involves:

-

Esterification of the carboxylic acid to protect it during the subsequent nitration step.

-

Regioselective Nitration of the aromatic ring to introduce the nitro group at the 2-position.

-

Silyl Protection of the phenolic hydroxyl group with a bulky triisopropylsilyl group to enhance stability and solubility in organic solvents.

-

Selective Hydrolysis of the methyl ester to furnish the target carboxylic acid.

This strategic approach ensures high yields and purity by protecting reactive functional groups and controlling the regioselectivity of the key transformations.

Caption: Overall synthetic workflow from Vanillic Acid.

Detailed Synthesis Protocol

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

Rationale: The initial esterification of the carboxylic acid in vanillic acid is a crucial step to prevent its interference with the subsequent nitration reaction. The carboxyl group is deactivating and meta-directing, and its presence as a free acid could lead to complex reaction mixtures. Conversion to the methyl ester masks this reactivity and improves solubility in organic solvents. Acid-catalyzed esterification (Fischer esterification) is a classic and efficient method for this transformation.[1][2]

Experimental Protocol:

-

To a solution of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.[1]

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent in vacuo.

-

Resolve the resulting oil in ice-water (50 mL).

-

Adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.

-

The product, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| Vanillic Acid | 168.15 | 44.3 | 0.26 |

| Methanol | 32.04 | 500 mL | - |

| Thionyl Chloride | 118.97 | 30.0 | 0.50 |

| Sodium Bicarbonate | 84.01 | As needed | - |

Table 1: Reagents for the esterification of vanillic acid.

Step 2: Nitration of Methyl Vanillate

Rationale: The nitration of methyl vanillate introduces the nitro group onto the aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing. The position ortho to the hydroxyl group and meta to the methoxy group is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the methoxy group and meta to the hydroxyl group (position 2) or ortho to the hydroxyl group (position 5). The reaction conditions can be tuned to favor the desired 2-nitro isomer. Using a mixture of nitric acid and acetic acid at a controlled temperature provides good regioselectivity.[1][3]

Experimental Protocol:

-

Dissolve methyl 4-hydroxy-3-methoxybenzoate (from Step 1) in a mixture of acetic acid.

-

Cool the solution in an ice bath.

-

Add 66% nitric acid dropwise to the solution while maintaining the temperature between 0-5 °C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.[3]

-

Pour the reaction mixture slowly into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the product, methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, under vacuum.

| Reagent/Solvent | Concentration | Amount |

| Methyl Vanillate | - | 0.20 mol |

| Acetic Acid | Glacial | 150 mL |

| Nitric Acid | 66% | 84.5 mL |

Table 2: Reagents for the nitration of methyl vanillate.

Step 3: Triisopropylsilyl (TIPS) Protection of the Phenolic Hydroxyl Group

Rationale: The bulky triisopropylsilyl (TIPS) group is an excellent choice for protecting the phenolic hydroxyl group. Its steric hindrance provides stability against a range of reaction conditions and prevents unwanted side reactions in subsequent steps. The protection is typically achieved using triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole, which acts as a catalyst and an acid scavenger.[4]

Experimental Protocol:

-

Dissolve methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (from Step 2) in anhydrous dichloromethane (DCM).

-

Add imidazole and triisopropylsilyl chloride (TIPSCl) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product, methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate, by column chromatography on silica gel.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 227.17 | 1.0 |

| Triisopropylsilyl chloride | 192.82 | 1.2 |

| Imidazole | 68.08 | 2.0 |

| Dichloromethane | 84.93 | - |

Table 3: Reagents for TIPS protection.

Step 4: Hydrolysis of the Methyl Ester

Rationale: The final step is the selective hydrolysis of the methyl ester to yield the desired carboxylic acid. This is typically achieved under basic conditions using a hydroxide source such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic co-solvent like methanol or tetrahydrofuran (THF) to ensure solubility. Subsequent acidification protonates the carboxylate to give the final product.[5][6]

Experimental Protocol:

-

Dissolve methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate (from Step 3) in a mixture of methanol and water.

-

Add sodium hydroxide and heat the mixture to reflux for 4 hours.[5]

-

Monitor the disappearance of the starting material by TLC.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid.[5]

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Reagent/Solvent | Concentration | Amount |

| TIPS-protected methyl ester | - | 1.0 equiv |

| Methanol | - | - |

| Water | - | - |

| Sodium Hydroxide | - | 2.0 equiv |

| Hydrochloric Acid | Concentrated | As needed |

Table 4: Reagents for the hydrolysis of the methyl ester.

Mechanistic Insights

Caption: Mechanism of electrophilic aromatic nitration.

The nitration of methyl vanillate proceeds via a classic electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid (though in this protocol, acetic acid is used as a solvent and co-catalyst). The electron-rich aromatic ring of methyl vanillate then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product. The regioselectivity is governed by the directing effects of the hydroxyl and methoxy substituents on the ring.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of all expected functional groups and the correct substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid OH, the C=O of the carboxylic acid, the nitro group (asymmetric and symmetric stretches), and the Si-O bond.

Conclusion

This technical guide outlines a robust and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided step-by-step procedures, reagent tables, and mechanistic insights are intended to empower scientists to successfully implement this synthesis in their laboratories.

References

- 1. mdpi.com [mdpi.com]

- 2. iajpr.com [iajpr.com]

- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 4. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Introduction

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients and complex organic molecules.[1][2] Its unique substitution pattern, featuring a sterically demanding triisopropylsilyl (TIPS) protecting group, a methoxy ether, a nitro group, and a carboxylic acid, imparts a distinct set of physicochemical properties that are critical for its handling, reaction optimization, and purification. This guide provides an in-depth analysis of these properties, offering both theoretical insights and practical, field-proven experimental protocols for their determination. The strategic placement of the bulky TIPS group not only protects the phenolic hydroxyl but also significantly influences the molecule's solubility and stability, while the electron-withdrawing nitro group impacts the acidity of the carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its effective utilization in multi-step synthetic campaigns.

Molecular Structure and Key Physicochemical Data

The structural attributes of this compound dictate its chemical behavior. The presence of both bulky lipophilic (TIPS) and polar (nitro, carboxylic acid) functionalities results in a molecule with moderate polarity.

| Property | Value | Source |

| CAS Number | 1430738-03-6 | [3] |

| Molecular Formula | C17H27NO6Si | [3] |

| Molecular Weight | 369.48 g/mol | [3] |

| Appearance | Expected to be a solid, likely crystalline, ranging from off-white to light brown. | Inferred from related nitrobenzoic acids[4] |

| Purity | Typically available at ≥98% | [3] |

Solubility Profile: A Balance of Opposing Forces

The solubility of this compound is a complex interplay between the lipophilic triisopropylsilyl group and the polar nitro and carboxylic acid moieties. While benzoic acid itself has limited solubility in water, the large alkyl groups of the TIPS ether are expected to render the molecule practically insoluble in aqueous media.[5] Conversely, its solubility in organic solvents is anticipated to be good, particularly in moderately polar to nonpolar solvents.

Expected Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Methanol, Ethanol, Acetonitrile.[6]

-

Low to Insoluble: Water, Hexanes, Toluene.

The solubility in alcohols like methanol and ethanol is likely enhanced by the potential for hydrogen bonding with the carboxylic acid group.[7][8]

Experimental Protocol for Solubility Determination

A reliable method for determining solubility involves the isothermal shake-flask method, a standard approach in the pharmaceutical industry.

Objective: To determine the solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Toluene)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the solid residue to determine the mass of the dissolved compound.

-

Alternatively, for more precise measurements, dilute the filtered solution with a suitable solvent and quantify the concentration using a pre-validated HPLC method.

-

Causality: The extended equilibration time is crucial to ensure that the solution is truly saturated, providing a thermodynamically accurate solubility value. The filtration step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability and Handling

The stability of this compound is primarily governed by the triisopropylsilyl (TIPS) ether linkage. TIPS ethers are known for their significant steric bulk, which provides substantial stability towards hydrolysis under both acidic and basic conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[9][10][11]

Stability Profile:

-

Thermal Stability: The compound is expected to be stable at room temperature when stored in a dry environment. Elevated temperatures, especially in the presence of moisture, could promote desilylation.

-

Acidic Conditions: The TIPS group is relatively robust to mild acidic conditions. However, strong acids (e.g., HCl, TFA) will lead to cleavage of the silyl ether, liberating the free phenol.[12]

-

Basic Conditions: The TIPS ether is generally stable to mild bases. Strong bases, particularly fluoride ion sources like tetrabutylammonium fluoride (TBAF), will readily cleave the Si-O bond.[12]

-

Light Sensitivity: Aromatic nitro compounds can be light-sensitive, and it is advisable to store the material in amber vials or protected from light.

Recommended Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture-induced degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group, and the triisopropylsilyl group.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the nitro, methoxy, and carboxylic acid groups.

-

Methoxy Group: A sharp singlet integrating to three protons will be observed, typically in the range of δ 3.8-4.2 ppm.

-

Triisopropylsilyl (TIPS) Group: A septet (for the CH proton) and a doublet (for the CH₃ protons) are characteristic of the isopropyl groups. The large number of equivalent methyl protons will result in a prominent doublet.

-

Carboxylic Acid Proton: A broad singlet, often in the downfield region (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 165-175 ppm). The aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Causality: The choice of deuterated solvent is critical; CDCl₃ is a good first choice for many organic molecules, but DMSO-d₆ may be required if solubility is an issue and is also better for observing exchangeable protons like the carboxylic acid proton.

Caption: General workflow for NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing information on the fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound, likely showing a prominent [M-H]⁻ ion in negative ion mode due to the acidic nature of the carboxylic acid.

Expected Fragmentation: The presence of the silyl group can lead to characteristic fragmentation pathways.[13][14] In addition to the molecular ion, fragments corresponding to the loss of an isopropyl group ([M-43]⁺) or the entire triisopropylsilyl group ([M-159]⁺) may be observed. The fragmentation of silyl compounds can be complex, sometimes involving rearrangements.[15] Silylation is a common derivatization technique in mass spectrometry to increase volatility and produce characteristic fragments.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

-

-OH (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

NO₂ (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O (Ether and Si-O-C): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Acidity (pKa)

The pKa of the carboxylic acid is a critical parameter, especially in the context of drug development and reaction chemistry. The presence of the electron-withdrawing nitro group ortho to the carboxylic acid is expected to significantly increase its acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2).[5] The methoxy and silyloxy groups, being electron-donating, will have an opposing, though likely less pronounced, effect. The pKa of 4-nitrobenzoic acid is 3.41, providing a reasonable starting point for estimation.[4]

Safety and Handling

Based on safety data for related compounds like 5-methoxy-2-nitrobenzoic acid, this compound should be handled with care.[18][19]

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[20][21]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are a direct consequence of its complex substitution pattern. The bulky and stable TIPS protecting group imparts significant lipophilicity and hydrolytic stability, while the nitro and carboxylic acid groups govern its polarity and acidity. A thorough understanding of its solubility, stability, and spectroscopic signatures, as outlined in this guide, is paramount for its successful application in synthetic chemistry. The provided experimental protocols offer a robust framework for in-house characterization and quality control, ensuring the reliable use of this important synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. achmem.com [achmem.com]

- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journalajocs.com [journalajocs.com]

- 8. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid (CAS No. 1430738-03-6)

This guide provides a comprehensive technical overview of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and strategic application of this molecule, grounding all claims and protocols in established scientific literature.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound, identified by CAS number 1430738-03-6, is a highly functionalized aromatic carboxylic acid. Its strategic importance lies in its role as a sophisticated building block for the synthesis of complex, biologically active molecules.[1][2][3] Notably, this compound has been identified as a crucial intermediate in the development of novel heteroarylene-bridged benzodiazepine dimers, a class of compounds investigated for their potential as potent anticancer agents.[4]

The molecular architecture of this intermediate is noteworthy. It features a benzoic acid moiety, which provides a handle for amide bond formation, a nitro group that influences the electronic properties of the aromatic ring and can be chemically transformed, a methoxy group, and a sterically demanding triisopropylsilyl (TIPS) ether. The TIPS group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[5]

Physicochemical & Structural Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1430738-03-6 | [6][7] |

| Molecular Formula | C₁₇H₂₇NO₆Si | [7] |

| Molecular Weight | 369.48 g/mol | [7] |

| Chemical Name | Benzoic acid, 5-methoxy-2-nitro-4-[[tris(1-methylethyl)silyl]oxy]- | [6] |

| Purity (Typical) | ≥98% | [7] |

Synthesis and Mechanism

The synthesis of this compound is logically approached as a two-stage process. This strategy involves the initial synthesis of a key precursor, 5-nitrovanillic acid, followed by the selective protection of its phenolic hydroxyl group.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

The precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid (also known as 5-nitrovanillic acid), is synthesized via the electrophilic aromatic substitution (nitration) of vanillic acid. The electron-donating hydroxyl and methoxy groups on the vanillic acid ring direct the incoming nitro group.

Experimental Protocol: Nitration of Vanillic Acid

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).

-

Addition of Nitrating Agent: While stirring, slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution at room temperature. Maintain gentle cooling to control any exotherm.

-

Reaction: Stir the resulting mixture at room temperature for approximately 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.

-

Drying: Dry the purified product under vacuum to obtain 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a yellow powder.

Stage 2: Synthesis of this compound

The second stage involves the protection of the phenolic hydroxyl group of 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a triisopropylsilyl (TIPS) ether. The use of a sterically bulky silylating agent like triisopropylsilyl chloride (TIPSCl) is crucial for enhanced stability during subsequent synthetic steps. Imidazole is a common and effective catalyst for this transformation.[5][8][9]

Caption: Mechanism of imidazole-catalyzed silylation of a phenol.

Experimental Protocol: Silylation of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

-

Preparation: To a solution of 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent) and imidazole (2.5-3 equivalents) in anhydrous N,N-dimethylformamide (DMF), add triisopropylsilyl chloride (1.2-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[5] The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers successively with water and brine to remove DMF and imidazole hydrochloride.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

While a publicly available, fully assigned spectrum for this specific compound is not readily found, characterization would rely on standard spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the characteristic multiplets for the isopropyl groups of the TIPS ether. The carboxylic acid proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carboxylic acid carbonyl, the methoxy carbon, and the carbons of the TIPS group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (369.48 g/mol ) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the nitro group (asymmetric and symmetric stretching), C-O stretching of the ether and silyl ether, and aromatic C-H and C=C stretching.

Application in Drug Discovery: Synthesis of Benzodiazepine Dimers

The primary documented application of this compound is as a key intermediate in the synthesis of pyrrolobenzodiazepine (PBD) and tetrahydroisoquinoline (THIQ) dimers, which are potent DNA-interactive agents with potential anticancer activity.[4]

In a representative synthetic step described in patent literature, the carboxylic acid of this intermediate is activated and coupled with an amine-containing fragment to form an amide bond.[4]

Caption: Coupling reaction utilizing the target compound.

This amide coupling reaction, typically facilitated by reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), highlights the utility of the title compound as a scaffold for building larger, more complex molecular architectures.[4] The robust TIPS protecting group remains intact under these coupling conditions, ensuring that the phenolic hydroxyl does not interfere with the reaction.

Conclusion

This compound is a valuable and strategically designed synthetic intermediate. Its multi-functional nature, combined with the stability afforded by the TIPS protecting group, makes it an essential component in the multi-step synthesis of novel therapeutic agents, particularly in the field of oncology. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling further research and development in medicinal chemistry.

References

- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 2. synarchive.com [synarchive.com]

- 3. targetmol.cn [targetmol.cn]

- 4. chembk.com [chembk.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the pharmaceutical intermediate, 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid. The structural complexity of this molecule, incorporating a highly substituted aromatic ring with a bulky silyl protecting group, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. The protocols and interpretations presented herein are grounded in established principles and validated against data from analogous structures, ensuring a robust and reliable analytical framework for researchers and drug development professionals.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₇H₂₇NO₆Si, Molecular Weight: 369.48 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients.[1] Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final drug substance. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming the correct arrangement of its functional groups: a carboxylic acid, a nitro group, a methoxy group, and a triisopropylsilyl (TIPS) ether on a benzene ring.

This guide will delve into the predicted spectroscopic data for this molecule, offering a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns. By understanding the "why" behind the data, scientists can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. The following sections detail the predicted spectra and the reasoning behind the assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the carboxylic acid proton, and the triisopropylsilyl group.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2] The spectrum would be acquired on a 400 MHz or higher field spectrometer.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |

| ~7.6 | Singlet | 1H | Ar-H | This proton is ortho to the electron-withdrawing nitro group and para to the electron-donating methoxy group. The net effect is significant deshielding. |

| ~7.1 | Singlet | 1H | Ar-H | This proton is ortho to the electron-donating silyloxy group and meta to the nitro group, resulting in a more upfield chemical shift compared to the other aromatic proton. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear in this region as a sharp singlet. |

| ~1.3 | Septet | 3H | -Si(CH(CH₃)₂)₃ | The methine protons of the isopropyl groups are split by the six adjacent methyl protons into a septet. |

| ~1.1 | Doublet | 18H | -Si(CH(CH₃)₂)₃ | The methyl protons of the isopropyl groups are split by the adjacent methine proton into a doublet. |

Diagram: ¹H NMR Assignment Rationale

Caption: Correlation of predicted ¹H NMR signals with molecular structure.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.[3]

Experimental Protocol for ¹³C NMR:

The sample prepared for ¹H NMR can be used directly. ¹³C NMR spectra are typically acquired on a 100 or 125 MHz spectrometer. A sufficient number of scans are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~155 | Ar-C-OTIPS | The carbon attached to the silyloxy group is shielded by the electron-donating oxygen. |

| ~150 | Ar-C-OCH₃ | The carbon attached to the methoxy group is also shielded. |

| ~140 | Ar-C-NO₂ | The carbon bearing the nitro group is deshielded by the electron-withdrawing nature of this group. |

| ~125 | Ar-C-COOH | The ipso-carbon of the carboxylic acid group. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~110 | Ar-CH | Aromatic methine carbon. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~18 | -Si(CH(CH₃)₂)₃ | The methyl carbons of the isopropyl groups. |

| ~12 | -Si(CH(CH₃)₂)₃ | The methine carbon of the isopropyl groups. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, the sample can be prepared as a KBr pellet.[4]

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp absorption.[1] |

| ~1550 and ~1350 | N-O asymmetric and symmetric stretch | Nitro Group | Aromatic nitro compounds show two strong characteristic absorptions for the nitro group.[1] |

| ~1600 and ~1470 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| ~1250 and ~1050 | C-O stretch | Aryl Ether and Silyl Ether | These regions will contain stretches for the C-O bonds of the methoxy and silyloxy groups. |

| ~1100-1000 | Si-O-C stretch | Silyl Ether | The Si-O-C bond gives rise to a strong absorption in this region. |

Diagram: IR Functional Group Correlation

Caption: Correlation of functional groups with their predicted IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry:

A suitable technique would be Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Table 4: Predicted Mass Spectrometry Data (High-Resolution ESI-MS)

| m/z (Predicted) | Ion | Rationale |

| 370.1731 | [M+H]⁺ | The protonated molecular ion. This would be the primary ion observed in positive ion mode. |

| 368.1585 | [M-H]⁻ | The deprotonated molecular ion, expected in negative ion mode. |

| 326.1833 | [M-C₃H₇]⁺ | Loss of an isopropyl group from the TIPS moiety is a common fragmentation pathway for isopropylsilyl ethers.[5] |

| 213.0454 | [M-TIPS]⁺ | Loss of the entire triisopropylsilyl group. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While the presented data is predictive, it is firmly grounded in the fundamental principles of spectroscopy and supported by extensive data from analogous compounds. The detailed rationale behind each predicted signal, peak, and fragment serves as a valuable educational and practical tool for researchers. Adherence to the described experimental protocols, coupled with an understanding of the interpretive logic herein, will enable scientists to confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic endeavors.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectra of Substituted Nitrobenzoic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the development of pharmaceuticals, dyes, and other high-value fine chemicals.[1] The precise arrangement of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with other substituents on the aromatic ring, dictates the molecule's reactivity, acidity, and biological activity. Consequently, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the definitive analytical technique for this purpose, providing a detailed fingerprint of the molecular architecture.

This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide you with the causal logic behind the spectral patterns observed. We will explore how the electronic interplay between substituents governs the magnetic environment of each nucleus and how to leverage this understanding for confident structural assignment.

The Foundation: Electronic Substituent Effects on the Aromatic Ring

To interpret the NMR spectra of substituted nitrobenzoic acids, one must first grasp the electronic effects exerted by the key functional groups. Both the nitro group and the carboxylic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution.[1]

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect. It strongly withdraws electron density from the aromatic ring, particularly from the ortho and para positions.

-

Carboxylic Acid Group (-COOH): This group is also deactivating and primarily electron-withdrawing through induction. Its ability to participate in resonance is more complex but it generally removes electron density from the ring.

These effects create distinct regions of low electron density (deshielding) and relatively higher electron density (shielding) around the ring. In NMR, lower electron density means a nucleus is more "deshielded" from the spectrometer's magnetic field, causing its resonance signal to appear at a higher chemical shift (further downfield).

References

The Triisopropylsilyl (TIPS) Ether: A Comprehensive Technical Guide to its Stability and Application in Organic Synthesis

Introduction: The Role of Steric Hindrance in Hydroxyl Protection

In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving complex molecular architectures. Among the myriad of choices for the protection of hydroxyl functionalities, silyl ethers have established themselves as a versatile and indispensable class. Their popularity stems from their ease of installation, general stability under a range of reaction conditions, and, critically, their tunable lability for selective removal.

This guide focuses on the triisopropylsilyl (TIPS) ether, a protecting group renowned for its significant steric bulk. The three isopropyl substituents on the silicon atom create a sterically hindered environment that profoundly influences its stability and reactivity. This inherent bulk makes TIPS ethers significantly more robust than their less sterically encumbered counterparts, such as trimethylsilyl (TMS) and triethylsilyl (TES) ethers, rendering them stable to a wider array of synthetic transformations.[1][2] This guide will provide an in-depth analysis of the stability of the TIPS group under various conditions, offer practical, field-proven protocols for its installation and cleavage, and present a comparative framework to aid researchers in its strategic deployment.

Pillar 1: Understanding the Foundation of TIPS Ether Stability

The stability of any silyl ether is primarily dictated by the steric hindrance around the silicon-oxygen bond.[3] Larger, more branched alkyl groups on the silicon atom physically impede the approach of nucleophiles or electrophiles required for cleavage. The triisopropylsilyl group exemplifies this principle, offering a high degree of stability that is crucial for withstanding conditions that would readily cleave less bulky silyl ethers.

Relative Stability: A Comparative Overview

The general order of stability for common silyl ethers is a critical consideration in synthetic planning. The TIPS group is positioned towards the more stable end of this spectrum.

Relative Stability in Acidic Media: The rate of acid-catalyzed hydrolysis is highly sensitive to steric hindrance. The bulky isopropyl groups effectively shield the silicon-oxygen bond from protonation and subsequent nucleophilic attack by water or other protic solvents. The relative resistance to acid-catalyzed hydrolysis follows the order:

TMS < TES < TBDMS < TIPS < TBDPS[2][4]

A quantitative comparison highlights the dramatic increase in stability:

| Silyl Ether | Relative Rate of Acidic Hydrolysis |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

| Data adapted from literature sources.[4] |

Relative Stability in Basic Media: In basic media, the stability is also influenced by sterics, although the effect can be less pronounced than in acidic conditions. The relative resistance to base-catalyzed hydrolysis is:

TMS < TES < TBDMS ~ TBDPS < TIPS [4]

| Silyl Ether | Relative Rate of Basic Hydrolysis |

| TMS | 1 |

| TES | 10-100 |

| TBDMS | ~20,000 |

| TBDPS | ~20,000 |

| TIPS | 100,000 |

| Data adapted from literature sources.[4] |

Pillar 2: Navigating the Chemical Landscape: TIPS Ether Stability in Practice

The true utility of a protecting group lies in its predictable behavior during various chemical transformations. The TIPS group's robustness allows for a wide range of synthetic operations to be performed on other parts of the molecule without premature deprotection.

Stability Towards Oxidizing and Reducing Agents

TIPS ethers are generally stable to a wide variety of oxidizing and reducing agents.[5] This stability is a direct consequence of the strong silicon-oxygen bond and the inertness of the alkyl substituents on the silicon atom. Ethers, in general, are relatively unreactive towards these classes of reagents unless harsh conditions are employed.[6] This allows for transformations such as oxidations of other alcohols or reductions of carbonyl groups to be carried out in the presence of a TIPS-protected hydroxyl group.

Orthogonality: The Key to Selective Deprotection

In the synthesis of complex molecules with multiple hydroxyl groups, the ability to selectively deprotect one in the presence of others is crucial. This concept, known as orthogonal protection, is a cornerstone of modern synthetic strategy.[7][8] The distinct stability profile of the TIPS group allows for its selective removal in the presence of more robust protecting groups or its retention while cleaving more labile ones. For instance, a less hindered silyl ether like TMS or TES can often be cleaved under mildly acidic conditions that leave a TIPS ether intact.[2][9] Conversely, more resilient protecting groups may require harsher conditions for removal, allowing for the selective deprotection of the TIPS group.

Pillar 3: Practical Application and Methodologies

A theoretical understanding of stability must be complemented by reliable and reproducible experimental protocols. This section provides detailed methodologies for the formation and cleavage of TIPS ethers, grounded in established laboratory practice.

Formation of Triisopropylsilyl Ethers

The introduction of the TIPS group is typically achieved by reacting the alcohol with a triisopropylsilylating agent in the presence of a base. The choice of silylating agent and base depends on the reactivity of the alcohol.

Workflow for TIPS Protection:

Caption: General workflow for the formation of a TIPS ether.

Protocol 1: Silylation of a Primary Alcohol using Triisopropylsilyl Chloride (TIPS-Cl)

-

Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).

-

Reaction: Add triisopropylsilyl chloride (1.2 eq.) dropwise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[10]

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of the reagents and promotes the reaction.

Protocol 2: Silylation of a Hindered Alcohol using Triisopropylsilyl Triflate (TIPS-OTf)

-

Preparation: Dissolve the hindered alcohol (1.0 eq.) and 2,6-lutidine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere.

-

Reaction: Add triisopropylsilyl triflate (1.2 eq.) dropwise to the cooled, stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Causality: Triisopropylsilyl triflate is a more reactive silylating agent than the corresponding chloride, making it suitable for less reactive, sterically hindered alcohols.[11] The non-nucleophilic base 2,6-lutidine is used to scavenge the triflic acid byproduct without competing with the alcohol for the silylating agent.

Cleavage of Triisopropylsilyl Ethers

The removal of the TIPS group is most commonly achieved using a source of fluoride ions or under acidic conditions. The choice of method depends on the sensitivity of other functional groups present in the molecule.

Deprotection Strategies:

Caption: Common methods for the deprotection of TIPS ethers.

Protocol 3: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

-

Preparation: Dissolve the TIPS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Reaction: Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq.) to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1][10]

Causality: The high affinity of the fluoride ion for silicon is the driving force for this reaction.[1] The formation of the strong Si-F bond facilitates the cleavage of the Si-O bond. TBAF is a convenient and widely used source of soluble fluoride ions.

Protocol 4: Deprotection using Hydrofluoric Acid-Pyridine Complex (HF•Pyridine)

Caution: All reactions involving HF must be conducted in plasticware in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation: In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v). Cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add HF•pyridine complex to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the mixture with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.[1]

Causality: HF•pyridine offers a less basic alternative to TBAF, which can be advantageous for substrates that are sensitive to basic conditions.[1] The pyridine acts as a base to buffer the acidity of HF.

Protocol 5: Acid-Catalyzed Deprotection

-

Preparation: Dissolve the TIPS ether in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

-

Reaction: Stir the solution at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]

Causality: The acid protonates the ether oxygen, making it a better leaving group. Subsequent attack by water cleaves the Si-O bond. This method is generally slower for TIPS ethers compared to less hindered silyl ethers and may require elevated temperatures.

Conclusion: Strategic Implementation of the TIPS Protecting Group

The triisopropylsilyl ether is a powerful tool in the arsenal of the synthetic organic chemist. Its significant steric bulk confers a high degree of stability, allowing for a broad range of chemical transformations to be performed in its presence. The key to its effective use lies in a thorough understanding of its relative stability compared to other protecting groups and the judicious selection of deprotection conditions. By leveraging the principles of steric hindrance and orthogonality, researchers can strategically employ the TIPS group to navigate complex synthetic pathways and achieve their target molecules with efficiency and selectivity. The protocols and comparative data presented in this guide provide a solid foundation for the successful application of this versatile protecting group in research, development, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. synarchive.com [synarchive.com]

- 11. Silyl Groups - Gelest [technical.gelest.com]

A Researcher's Guide to Substituted Nitrobenzoic Acids: Synthesis, Properties, and Applications

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids represent a cornerstone class of molecules in modern organic synthesis and medicinal chemistry. Characterized by a benzene ring bearing both a carboxylic acid and at least one nitro group, these compounds are far more than simple aromatic acids. The powerful electron-withdrawing nature of the nitro group dramatically influences the molecule's physicochemical properties and reactivity, rendering them indispensable precursors and versatile building blocks for a vast array of high-value chemicals, from pharmaceuticals to advanced materials.[1][2][3]

This technical guide offers a comprehensive exploration of substituted nitrobenzoic acids, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and analytical interpretations. We will delve into the nuanced differences between isomers, detail robust synthetic protocols, and survey their critical applications, particularly in the realm of drug discovery.

The Core Scaffold: Physicochemical Properties and Isomeric Variations

The position of the nitro group relative to the carboxylic acid (ortho, meta, or para) is not a trivial distinction; it fundamentally dictates the molecule's behavior.[1][3] This positional isomerism profoundly impacts acidity, solubility, melting point, and ultimately, the synthetic pathways for which each isomer is best suited.

The nitro group's strong electron-withdrawing effect increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion.[2]

-

2-Nitrobenzoic acid (ortho-) is the most acidic of the three primary isomers. This is due to the combined inductive effect of the adjacent nitro group and steric hindrance that can force the carboxyl group out of the plane of the benzene ring, facilitating proton release.[1]

-

4-Nitrobenzoic acid (para-) is more acidic than the meta isomer because the nitro group at the para position can effectively stabilize the conjugate base through resonance.[1][2]

-

3-Nitrobenzoic acid (meta-) is the least acidic of the three, though still significantly more acidic than benzoic acid itself.

These differences extend to physical properties, which are crucial for practical laboratory considerations like separation and purification. 4-Nitrobenzoic acid, for instance, has a markedly higher melting point, suggesting greater crystalline stability.[1][2]

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

| Property | 2-Nitrobenzoic Acid (ortho-) | 3-Nitrobenzoic Acid (meta-) | 4-Nitrobenzoic Acid (para-) |

| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol [2] | 167.12 g/mol [2] | 167.12 g/mol [2] |

| Appearance | Yellowish-white crystals[1][2] | Off-white to yellowish-white crystals[1][2] | Pale yellow crystalline solid[1][2] |

| Melting Point (°C) | 146–148[1][2] | 139–141[1][2] | 237–242[1][2] |

| pKa (in water) | ~2.16–2.17[1][2] | ~3.45–3.47[1][2] | ~3.41–3.44[1][2] |

| Water Solubility | ~6.8–7.8 g/L[1][2] | ~2.4 g/L (15 °C)[1][4] | < 0.1 g/100 mL (26 °C)[1][2] |

Strategic Synthesis: Pathways to Key Scaffolds

The synthesis of substituted nitrobenzoic acids is a mature field, yet one where strategic planning is paramount to achieving the desired isomer with high purity and yield. The primary methods involve either the direct nitration of a benzoic acid derivative or the oxidation of a nitrotoluene precursor.

Logical Workflow for Synthesis and Characterization

A robust workflow is essential for ensuring the identity and purity of the synthesized compound. This involves the core synthesis followed by rigorous purification and multi-modal analytical confirmation.

Caption: General experimental workflow for synthesis and validation.

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid via Nitration

3,5-Dinitrobenzoic acid is a crucial reagent for the derivatization and identification of alcohols and amines.[5] Its synthesis is a classic example of electrophilic aromatic substitution where the existing carboxyl and nitro groups direct the second nitration. It can be prepared by the nitration of benzoic acid or 3-nitrobenzoic acid.[5][6]

Principle: Benzoic acid is treated with a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Step-by-Step Methodology: [6][7][8]

-

Preparation: In a 2-liter round-bottomed flask situated in a fume hood, add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid (sp. gr. 1.84).

-

Nitration: While cooling the flask with cold water to maintain a temperature between 70-90°C, slowly add 100 mL of fuming nitric acid (sp. gr. 1.54) in small portions (2-3 mL at a time).

-

Reaction: Cover the flask with a watch glass and allow it to stand in the fume hood for at least one hour (or overnight).

-

Workup: Carefully pour the cooled reaction mixture over a slurry of 800 g of ice and 800 mL of water.

-

Isolation: After standing for 30 minutes, filter the precipitated crude 3,5-dinitrobenzoic acid using suction filtration. Wash the solid with cold water until the washings are free of sulfates. The crude product typically weighs 62-65 g.

-

Purification: Recrystallize the crude product from approximately 275 mL of hot 50% ethanol. The purified product should weigh 57-61 g (a 54-58% yield) and exhibit a melting point of 205-207°C.[6]

Protocol 2: Synthesis of 2-Amino-5-nitrobenzoic Acid

This compound, also known as 5-nitroanthranilic acid, is a bifunctional building block vital for synthesizing pharmaceuticals and dyes.[9] A common route involves the protection of anthranilic acid, followed by nitration and deprotection.

Principle: The amino group of anthranilic acid is first protected by acetylation to prevent its oxidation during nitration and to direct the incoming nitro group to the desired position (para to the amino group). The acetyl group is then removed via hydrolysis.[9]

Caption: Synthetic pathway from Anthranilic Acid.[9]

Step-by-Step Methodology: [9]

-

Acetylation: In a suitable flask, combine 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride. Heat to 60°C and add 3 mL of hydrochloric acid. The exothermic reaction will raise the temperature. After the reaction subsides, cool, filter the precipitate, wash with water, and dry to obtain N-acetylanthranilic acid.

-

Nitration: Prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid and cool. With stirring, add 9 g (0.05 mol) of the dry N-acetylanthranilic acid. Cool the mixture to below 10°C in an ice-water bath.

-

Reagent Addition: Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature remains below 10°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours.

-

Isolation: Pour the reaction mixture into 200 mL of ice water to precipitate the 5-Nitro-N-acetyl-o-aminobenzoic acid. Let it stand overnight, then filter and wash.

-

Hydrolysis: Place 7.5 g of the nitrated intermediate in a flask with 25 mL of absolute ethanol and 100 mL of 6 mol/L hydrochloric acid. Reflux the mixture for 1.5 hours.

-

Purification: Cool the mixture, filter the final product (2-Amino-5-nitrobenzoic acid), and wash it twice with water.

Applications in Drug Discovery and Materials Science

Substituted nitrobenzoic acids are not merely laboratory curiosities; they are foundational intermediates in numerous industrial processes. Their value stems from the versatile reactivity of their functional groups. The nitro group can be readily reduced to an amine, while the carboxylic acid can undergo esterification or amidation, opening up a vast chemical space for derivatization.[10][11]

As Pharmaceutical Intermediates

This is arguably the most significant application area. The nitrobenzoic acid scaffold is a key component or precursor for a wide range of Active Pharmaceutical Ingredients (APIs).[2][12]

-

Precursors to Aminobenzoic Acids: The reduction of the nitro group to an amine is a pivotal transformation.[11] For example, 3-nitrobenzoic acid is the precursor to 3-aminobenzoic acid, which is used to prepare some dyes and pharmaceuticals like antibiotics and analgesics.[13] Similarly, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), which is used to prepare the anesthetic procaine.

-

Building Blocks for Heterocycles: The functional groups on substituted nitrobenzoic acids are ideal handles for constructing more complex heterocyclic systems, which form the core of many drugs. For instance, 2-amino-5-nitrobenzoic acid is a key starting material for various pharmaceuticals.[9]

-

Bioactive Molecules: The nitrobenzoic acid moiety itself can be part of a bioactive molecule. Coordination complexes of 2-nitrobenzoic acid, for example, have shown promise as anticancer and antibacterial agents.[14] Derivatives of p-Nitrobenzoic acid have also been investigated for antibacterial, antifungal, and anticancer properties.[1][15]

In Materials Science and Analytical Chemistry

Beyond medicine, these compounds have found important niches in other fields.

-

Dyes and Pigments: Nitroaromatic compounds are frequently used in the synthesis of dyes. 3,5-dinitrobenzoic acid is a precursor for the dye intermediate 3,5-diaminobenzoic acid.[8][12][16]

-

Derivatizing Agents: As mentioned, 3,5-dinitrobenzoic acid is widely used to identify alcohols and amines. It converts liquid or low-melting-point compounds into solid crystalline derivatives with sharp, well-defined melting points, facilitating their identification.[5]

-

Polymers and Liquid Crystals: Derivatives are used to synthesize high-performance materials. For example, 3,5-diaminobenzoic acid (from 3,5-dinitrobenzoic acid) can be used to create side-chain liquid crystalline polyimide (LC-PI) film materials with excellent mechanical and thermal properties.[8]

Analytical Characterization

Confirming the identity and purity of a synthesized substituted nitrobenzoic acid is a critical, non-negotiable step. A multi-technique approach is required for unambiguous structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework and confirming the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. Techniques like HPLC-MS are used for both separation and detection.[17]

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups. Characteristic stretches for the -COOH group (O-H and C=O) and the -NO₂ group (symmetric and asymmetric N-O stretches) provide strong evidence for the compound's structure.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound and for separating isomers.[18]

Conclusion and Future Outlook

Substituted nitrobenzoic acids are a mature yet continually relevant class of chemical compounds. Their synthesis is well-established, but their utility continues to expand. For researchers in drug development, they are indispensable building blocks, providing reliable pathways to complex APIs. The ability to selectively functionalize both the nitro and carboxylic acid groups offers a robust platform for generating molecular diversity. In materials science, their rigid aromatic core and reactive handles are being exploited to create novel polymers and functional materials.[15] Future research will likely focus on developing greener synthetic routes and exploring new applications in areas like coordination chemistry and the development of advanced functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. fiveable.me [fiveable.me]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 16. chemiis.com [chemiis.com]

- 17. researchgate.net [researchgate.net]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

The Rising Profile of Methoxy-Nitrobenzoic Acid Derivatives in Therapeutic Research: A Technical Guide

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with potent and selective biological activities is relentless. Among the myriad of molecular scaffolds explored, methoxy-nitrobenzoic acid derivatives have emerged as a particularly promising class of compounds. Their inherent structural features—the electron-donating methoxy group and the electron-withdrawing nitro group on a benzoic acid backbone—confer a unique electronic and steric profile, paving the way for diverse pharmacological applications. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential biological activities of these derivatives, grounded in scientific literature and field-proven insights. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and mechanistic illustrations to empower your research and development endeavors.

Antimicrobial Activity: A Renewed Assault on Pathogens

The escalating threat of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Methoxy-nitrobenzoic acid derivatives have demonstrated considerable potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

The antimicrobial efficacy of these compounds is often attributed to the nitro group, which can be enzymatically reduced by microbial nitroreductases to generate reactive nitrogen species. These reactive species can induce cellular damage and inhibit essential biological processes within the pathogen. The position and number of methoxy and nitro groups on the benzoic acid ring, as well as the nature of ester or amide functionalities, play a crucial role in modulating the antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative methoxy-nitrobenzoic acid derivatives against various microorganisms. This data provides a quantitative basis for understanding their structure-activity relationships.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Amoxicillin-p-nitrobenzoic acid | Staphylococcus aureus (MRSA) | 64 | [1] |

| Amoxicillin-p-methoxybenzoic acid | in vivo antibacterial activity (ED₅₀) | 13.2496 | [1] |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | Staphylococcus aureus ATCC | Inhibition zone up to 27 mm | [2] |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | Escherichia coli | Inhibition zone up to 17 mm | [2] |

| Methoxy benzoin derivative 4 | E. coli, Y. pseudotuberculosis, M. smegmatis, C. albicans | 41-82 | [3] |

Note: The data presented is a selection from published literature and is intended to be representative. MIC and other activity values can vary based on the specific experimental conditions.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Principle:

This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[4] A standardized suspension of the target microorganism is then added to each well. Following incubation, the lowest concentration of the compound that completely inhibits visible microbial growth is recorded as the MIC.[6]

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Dissolve the methoxy-nitrobenzoic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.[7]

-

Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

-

-

Inoculum Preparation:

-

Culture the target microorganism overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

-

Dilute this suspension to the final working concentration (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

-

Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[4] The results can also be read using a microplate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cell Proliferation

The search for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including methoxy-nitrobenzoic acid derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, often through the induction of apoptosis (programmed cell death) and cell cycle arrest.